molecular formula C11H12O2S2 B8626889 1-Acetoxyethyl dithiobenzoate CAS No. 201611-78-1

1-Acetoxyethyl dithiobenzoate

Cat. No.: B8626889
CAS No.: 201611-78-1
M. Wt: 240.3 g/mol
InChI Key: RLPYLDPCIHDUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetoxyethyl dithiobenzoate is a sulfur-containing organic compound characterized by a dithiobenzoate group (-S₂C₆H₅) and a 1-acetoxyethyl ester moiety. This structure confers unique physicochemical properties, making it relevant in two primary domains:

  • Prodrug Design: The 1-acetoxyethyl ester group is known to enhance lipophilicity and intestinal absorption in prodrugs, as seen in cefuroxime axetil (a cephalosporin antibiotic prodrug) . However, poor aqueous solubility and crystallinity often limit bioavailability .
  • Polymer Chemistry: Dithiobenzoates are critical reversible addition-fragmentation chain-transfer (RAFT) agents, controlling radical polymerization kinetics. Substituents on the dithiobenzoate group (e.g., benzyl, cumyl, or acetoxyethyl) influence reactivity and stability .

Properties

CAS No.

201611-78-1

Molecular Formula

C11H12O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

1-(benzenecarbonothioylsulfanyl)ethyl acetate

InChI

InChI=1S/C11H12O2S2/c1-8(12)13-9(2)15-11(14)10-6-4-3-5-7-10/h3-7,9H,1-2H3

InChI Key

RLPYLDPCIHDUQA-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C)SC(=S)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Mechanism in RAFT Polymerization

The compound mediates polymerization through a four-step radical equilibrium:

StepProcessRole of 1-Acetoxyethyl Dithiobenzoate
1 Initiation AIBN-derived radicals (*R- *) abstract hydrogen from the CTA, forming a thiyl radical intermediate .
2 Pre-equilibrium Thiyl radical adds to monomer (e.g., n-butyl acrylate), forming a macro-RAFT agent. Cross-termination (CT₀) products are observed at high radical concentrations .
3 Main equilibrium Reversible chain transfer between active and dormant species ensures controlled growth. Fragmentation rates depend on the stability of the R- group .
4 Termination Irreversible radical-radical coupling occurs, forming dead chains. Para-position coupling dominates (>95%), followed by re-aromatization via H-shift .

Critical kinetic parameters :

  • Transfer coefficient (Cₜ) : ~50–105 for styrene/acrylate systems at 60°C .

  • Activation energy : Lower than conventional CTAs due to electron-donating acetoxyethyl group .

3.1. Temperature and Residence Time

  • 80°C vs. 100°C : Higher temperatures accelerate AIBN decomposition, increasing radical flux and CT₀ product formation (e.g., 0.25 equiv AIBN at 100°C yields 34% CT₀ vs. 12% at 80°C) .

  • Residence time : Prolonged reaction times (>15 min) reduce CT₀ due to RAFT agent depletion .

3.2. Initiator and Monomer Concentration

ParameterEffect on CT₀ FormationSource
High [AIBN] Increases radical flux → ↑ CT₀ (e.g., 0.25 equiv AIBN → 34% CT₀)
High [Monomer] Accelerates SUMI₁ formation but suppresses CT₀ (5× [Monomer] → <5% CT₀)

Side Reactions and Byproducts

This compound participates in unintended pathways:

  • Cross-termination (CT₀) : Radical-radical coupling forms dead chains with para-substituted dithiobenzoate structures (Fig. 1A) .

  • Hydrogen abstraction : Acetoxyethyl group undergoes chain transfer to polymer, creating hydrolyzable ester branches .

Mitigation strategies :

  • Optimize [AIBN]/[CTA] ratio to ≤0.1 equiv.

  • Use solvents with low chain transfer constants (e.g., butyl acetate) .

Substituent Effects on Reactivity

Hammett analysis reveals electronic effects of the acetoxyethyl group:

  • σₚ value : -0.27 (electron-donating), lowering reduction potential (Eₜ = -1.22 V vs SHE) compared to unsubstituted dithiobenzoates .

  • Impact : Enhances CTA lability, enabling faster reinitiation and reduced rate retardation .

Comparative Performance

PropertyThis compoundCPDBCPMODB
Cₜ (Styrene) 504075
Eₜ (V vs SHE) -1.22-1.13-1.27
CT₀ Formation ModerateHighLow
Source

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Ester-Based Prodrugs

Cefuroxime Axetil (1-Acetoxyethyl Ester of Cefuroxime)
  • Functional Group : Both compounds share the 1-acetoxyethyl ester, which improves lipophilicity for oral absorption.
  • Solubility and Bioavailability : Cefuroxime axetil exhibits low aqueous solubility (<18% bioavailability) due to crystallinity, necessitating amorphous formulations for improved dissolution . By analogy, 1-acetoxyethyl dithiobenzoate may face similar challenges if crystalline, though its dithiobenzoate group could alter solubility .
  • Hydrolysis : The ester group hydrolyzes in vivo to release the active drug (e.g., cefuroxime). For this compound, hydrolysis kinetics would depend on enzymatic activity and pH .

Table 1: Key Properties of Ester-Containing Compounds

Compound Key Functional Group Aqueous Solubility Bioavailability Application
This compound Dithiobenzoate + ester Likely low* Unknown Prodrug/RAFT agent
Cefuroxime axetil 1-Acetoxyethyl ester Low <18% Antibiotic prodrug
Ethyl acetoacetate Ethyl ester Moderate N/A Solvent/synthesis

*Inferred from structural analogs .

Comparison with Dithiobenzoate RAFT Agents

Benzyl Dithiobenzoate (BDB) and Polyacrylic Acid Dithiobenzoate (PAADB)
  • Reactivity in Polymerization: BDB and PAADB show similar kinetics in styrene-acrylic acid copolymerization, with monomer feed ratios influencing reaction rates . The acetoxyethyl group in this compound may introduce steric or electronic effects, altering chain-transfer efficiency.
  • Solubility in Monomer Mixtures: BDB’s benzyl group provides compatibility with hydrophobic monomers, while PAADB’s acrylic acid moiety enhances solubility in polar systems.
Cumyl Dithiobenzoate
  • Stability and Spectroscopy : Cumyl dithiobenzoate is used in NMR studies due to its stable aromatic structure. The acetoxyethyl group’s ester functionality might reduce thermal stability compared to cumyl’s bulky tert-alkyl group, affecting applications in high-temperature polymerizations .

Table 2: RAFT Agent Performance Comparison

RAFT Agent Key Substituent Monomer Compatibility Thermal Stability Notable Applications
Benzyl dithiobenzoate Benzyl Hydrophobic monomers Moderate Styrene polymerization
PAADB Polyacrylic acid Polar monomers Moderate Acrylic acid copolymers
Cumyl dithiobenzoate Cumyl (tert-alkyl) Broad High High-temperature studies
This compound Acetoxyethyl Likely intermediate* Unknown Hypothesized for prodrugs

*Inferred from substituent polarity .

Comparison with Metal-Coordinating Dithiobenzoates

Gold(I) Dithiobenzoate Complexes
  • Coordination Chemistry : Gold(I) dithiobenzoates form stable complexes for materials science. The acetoxyethyl group’s electron-withdrawing ester may weaken metal-sulfur bonding compared to electron-donating substituents (e.g., methyl or phenyl), affecting catalytic or optical properties .

Key Research Findings

Prodrug Potential: The 1-acetoxyethyl group enhances absorption but requires formulation strategies to overcome low solubility, as demonstrated in cefuroxime axetil .

RAFT Polymerization : Substituent effects on dithiobenzoates are critical. While BDB and PAADB show similar kinetics, the acetoxyethyl group’s polarity could uniquely influence radical stability and chain transfer .

Stability Trade-offs : The ester group in this compound may reduce thermal stability compared to cumyl or benzyl derivatives, limiting high-temperature applications .

Q & A

Q. What peer-review pitfalls arise in computational studies of dithiobenzoate mechanisms?

  • Avoidance Strategies :
  • Disclose all approximations (e.g., solvent models, basis sets) in quantum-chemical calculations.
  • Benchmark against experimental KeqK_{eq} values for cyano-iso-propyl dithiobenzoate systems .
  • Address reviewer critiques about neglected steric effects or transition-state entropy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.